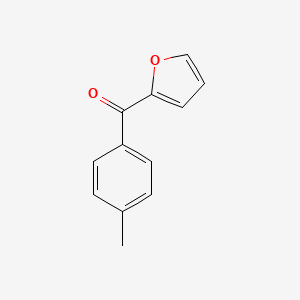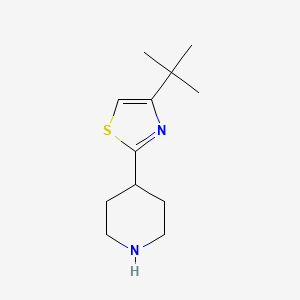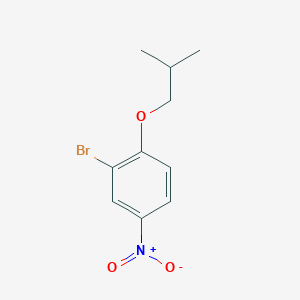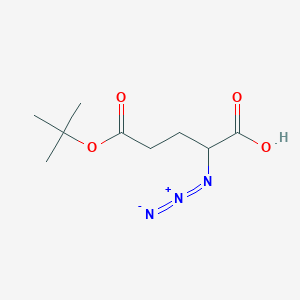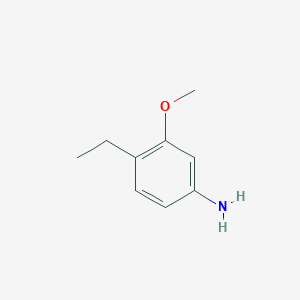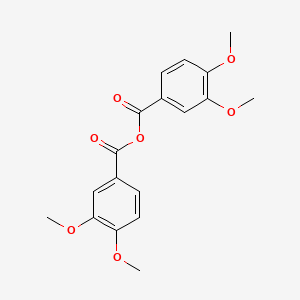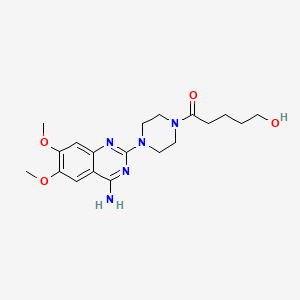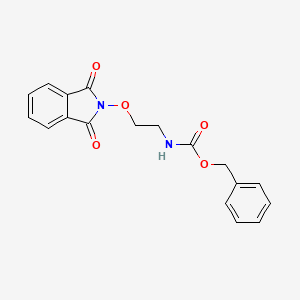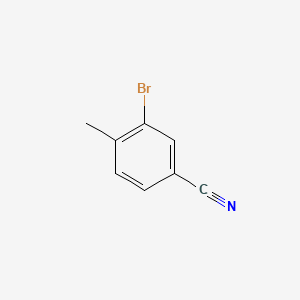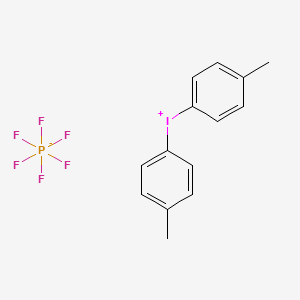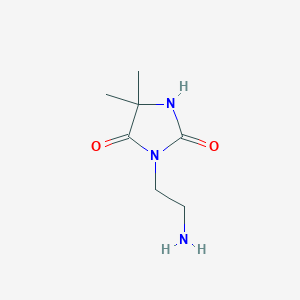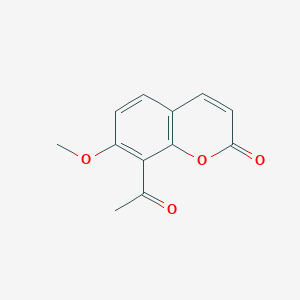
8-Acetyl-7-methoxycoumarin
Overview
Description
8-Acetyl-7-methoxycoumarin is a chemical compound with the molecular formula C12H10O4 . It is a derivative of coumarin, a class of organic compounds that are well-known for their diverse pharmaceutical potentials .
Synthesis Analysis
The synthesis of 8-Acetyl-7-methoxycoumarin involves a Claisen-Schmidt condensation with various aldehydes to produce chalcones, followed by a reaction with hydrazine hydrate, phenyl hydrazine, or semicarbazide under appropriate conditions .
Molecular Structure Analysis
The molecular structure of 8-Acetyl-7-methoxycoumarin consists of a coumarin core substituted with an acetyl group at position 8 and a methoxy group at position 7 . The exact mass and monoisotopic mass of the compound are 218.05790880 g/mol .
Physical And Chemical Properties Analysis
8-Acetyl-7-methoxycoumarin has a molecular weight of 218.20 g/mol . The compound has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Anticancer Activity Against Liver Cancer
- Summary of Application: 8-Methoxycoumarin-3-Carboxamides have shown potent anticancer activity against liver cancer cells, specifically HepG2 cells . The study aimed to investigate their antiproliferative activity .
- Methods of Application: A series of 8-methoxycoumarin-3-carboxamide analogues were synthesized and their antiproliferative activity was assessed . The flow cytometric analysis was used to understand the cell cycle arrest and apoptosis .
- Results: Among the screened compounds, compound 5 showed the most potent antiproliferative activity (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells . It was found that compound 5 induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells .
Anti-Breast Cancer Drugs
- Summary of Application: Novel hybrid coumarin derivatives have been synthesized for their potential use as anti-breast cancer drugs .
- Methods of Application: Ethyl 8-methoxycoumarin-3-carboxylate served as the starting material for the synthesis of a series of novel hybrid coumarin derivatives . Their structure was determined using 13C NMR, 1H NMR, elemental analysis, and mass spectrometry .
- Results: Several substances have been identified as promising candidates for future study, especially Compound 6 due to its potent activity against β-tubulin (TUB) polymerization, sulfatase, and aromatase enzymes . It also has a role in inducing cell-cycle arrest at the S phase in the MCF-7 cell line, as well as apoptosis .
Antioxidant Activity
- Summary of Application: Coumarins, as a class of phenolic compounds, have multiple applications, including their use in medicine . The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades . Significant research into the antioxidant behavior of natural/semi-synthetic coumarins and their complexes has been carried out .
- Methods of Application: The antioxidant properties of novel coumarin compounds have been investigated . The results show that adding a hydroxyl group in position 7 improves peroxide scavenging more than threefold under the experimental conditions .
- Results: The IC 50 drops from 24,902 mg/L for coumarin to 7029 mg/L for the 7-hydroxy derivative . This indicates that the 7-hydroxy derivative of coumarin has a significantly higher antioxidant activity compared to coumarin itself .
Targeting Caspase-3/7 and β-Tubulin Polymerization
- Summary of Application: A novel category of 8-methoxycoumarin-3-carboxamides has been designed and synthesized to investigate their antiproliferative activity against liver cancer cells . The study aimed to explore the potential of these coumarin-based compounds, known for their potent anticancer properties .
- Methods of Application: A versatile synthetic approach was developed to produce a series of 8-methoxycoumarin-3-carboxamide analogues with meticulous structural features . Their antiproliferative activity was assessed on HepG2 cells, a widely studied liver cancer cell line .
- Results: Compound 5 exhibited the most potent antiproliferative activity among the screened compounds (IC 50 = 0.9 µM), outperforming the anticancer drug staurosporine (IC 50 = 8.4 µM), while showing minimal impact on normal cells . It was found that compound 5 induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases . Further, compound 5 exhibited the ability to activate caspase3/7 protein and substantially inhibited β-tubulin polymerization activity in HepG2 cells .
Safety And Hazards
properties
IUPAC Name |
8-acetyl-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBDEHZHXKGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556130 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Acetyl-7-methoxycoumarin | |
CAS RN |
89019-07-8 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



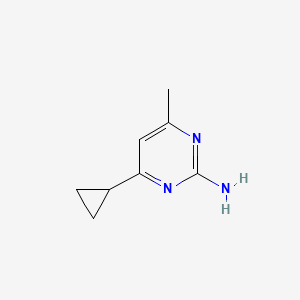
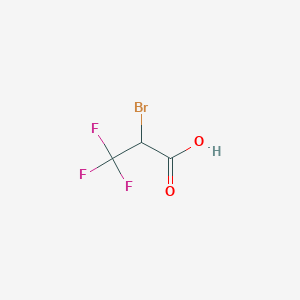
![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
